molecular formula C9H16O2 B13764045 Cyclopentyl butyrate CAS No. 6290-13-7

Cyclopentyl butyrate

Cat. No.: B13764045
CAS No.: 6290-13-7
M. Wt: 156.22 g/mol
InChI Key: OZORRWASBYZFPY-UHFFFAOYSA-N
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Description

Cyclopentyl butyrate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester formed from cyclopentanol and butyric acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl butyrate can be synthesized through the esterification reaction between cyclopentanol and butyric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Cyclopentanol+Butyric AcidCyclopentyl Butyrate+Water\text{Cyclopentanol} + \text{Butyric Acid} \rightarrow \text{this compound} + \text{Water} Cyclopentanol+Butyric Acid→Cyclopentyl Butyrate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. Additionally, biocatalytic methods using enzymes have been explored for the production of esters, offering a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl butyrate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclopentanol and butyric acid.

    Oxidation: The ester can undergo oxidation reactions to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can yield cyclopentanol and butyric acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Cyclopentanol and butyric acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Reduction: Cyclopentanol and butyric acid.

Scientific Research Applications

Cyclopentyl butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl butyrate primarily involves its interaction with biological molecules through ester bonds. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl acetate: Another ester with similar properties but derived from acetic acid.

    Cyclopentyl propionate: An ester formed from propionic acid, with similar applications in fragrances and flavors.

Uniqueness

Cyclopentyl butyrate is unique due to its specific ester linkage between cyclopentanol and butyric acid, which imparts distinct chemical and physical properties. Its pleasant fruity odor and stability make it particularly valuable in the flavor and fragrance industries .

Properties

CAS No.

6290-13-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

cyclopentyl butanoate

InChI

InChI=1S/C9H16O2/c1-2-5-9(10)11-8-6-3-4-7-8/h8H,2-7H2,1H3

InChI Key

OZORRWASBYZFPY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CCCC1

Origin of Product

United States

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